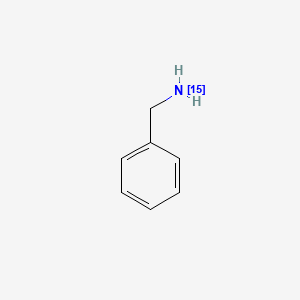

苄胺-15N

描述

Benzylamine-15N is a nitrogen-15 labeled version of benzylamine, a compound that plays a significant role in various chemical and biological processes. The incorporation of the nitrogen-15 isotope allows for the tracing and studying of the compound's behavior in different reactions and environments due to the isotope's detectable properties .

Synthesis Analysis

The synthesis of benzylamine-15N can be achieved through a two-step process starting with the reaction of ammonia-15N with benzaldehyde in aqueous methanol. This reaction produces benzylimine-15N, which upon reduction with sodium cyanoborohydride yields benzylamine-15N . This method provides a high yield of the target compound and is of significant synthetic usefulness due to the versatility of benzylamine as a building block in organic chemistry.

Molecular Structure Analysis

The molecular structure of benzylamine and its derivatives has been extensively studied, particularly in the context of their interactions with biological molecules. For instance, benzylamines are known to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and the conformational and steric aspects of this inhibition have been explored through the synthesis of various analogues. These studies have helped to understand the influence of molecular conformation and steric bulk on the activity of benzylamines as ligands .

Chemical Reactions Analysis

Benzylamine is a versatile reactant in chemical synthesis. It can undergo C-H carbonylation under palladium catalysis to form benzolactams, which are important structural motifs in biologically active compounds . Additionally, benzylamine can be used to form molecular salts with various organic acids, leading to a range of compounds with different supramolecular structures and properties . The reactivity of benzylamine also extends to its use in the direct amination of benzyl alcohols catalyzed by iron complexes, providing access to a variety of benzylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine and its derivatives are influenced by their molecular structure. For example, the crystal structures of molecular salts derived from benzylamine and organic acids reveal that the NH2 groups in benzylamine are protonated, and the crystal packing is largely determined by strong charge-assisted hydrogen bonds . In the field of materials science, benzylamine has been used to passivate organolead halide perovskites, enhancing their moisture resistance and electronic properties, which is crucial for the development of high-efficiency and air-stable photovoltaic cells .

科学研究应用

合成中间体

苄胺-15N 通常用作合成中间体 . 这意味着它是一种用于生产其他化合物的化合物。由于其结构和反应性,它在各种化学品的合成中特别有用。

制药

This compound 可用作合成药物的构建模块 . 它的结构使其易于修饰,使其成为创造各种药物的通用组分。

作物保护剂

在农业行业,this compound 可用于合成作物保护剂 . 这些药剂可以帮助保护作物免受害虫、疾病和其他威胁的侵害。

涂料行业

This compound 在涂料行业中有所应用 . 它可用于生产某些类型的涂料,可能有助于其耐用性或其他特性。

同位素标记

由于其 15N 标记,this compound 可用于同位素标记研究 . 这可以帮助科学家跟踪化合物在各种系统中的移动和转化,提供有关这些过程的有价值信息。

碱金属和碱土金属的分离

This compound 可用作分离碱金属、碱土金属和铵的载体电解质 . 这在分析化学中特别有用。

安全和危害

Benzylamine-15N is classified as a flammable liquid, and it can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

作用机制

Target of Action

Benzylamine-15N, also known as phenylmethan(15N)amine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes in protein digestion and cellular processes .

Biochemical Pathways

A novel four-step pathway for benzylamine production has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources .

Pharmacokinetics

Its physical properties such as boiling point (184-185 °c), melting point (10 °c), and density (0990 g/mL at 25 °C) have been reported . These properties can impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzylamine-15N. For instance, its stability might be affected by light and moisture, as it is recommended to store the compound at room temperature away from light and moisture . Additionally, it is classified as a combustible liquid, and it is harmful if swallowed or in contact with skin .

属性

IUPAC Name |

phenylmethan(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434784 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42927-57-1 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42927-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

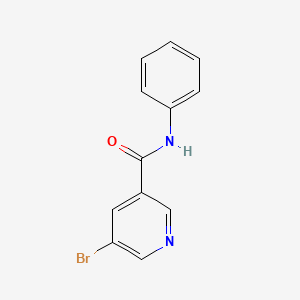

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

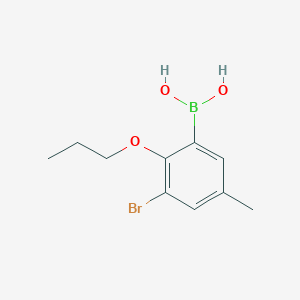

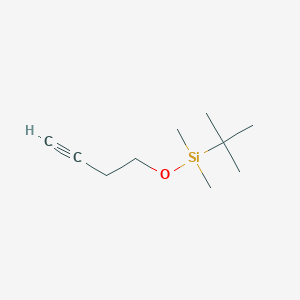

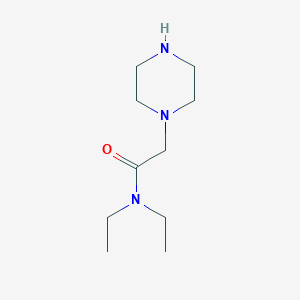

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?

A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, benzylamine-15N []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from benzylamine-15N in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)

![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)